2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid

Lipophilicity ADME Drug Design

Natural amino acid analogs often fail in intracellular assays due to proteolysis and poor membrane permeability. This α-methyl-γ-benzylthio amino acid solves both: • Proteolysis-resistant α-methyl group for stable peptidomimetics in cell-based & in vivo models • Elevated logP of 2.81 (4.68 units > L-methionine) enables passive membrane diffusion for intracellular target engagement • Unique MW of 239.33 Da ensures interference-free bioanalytical detection distinct from natural amino acids • Versatile chiral building block for sulfur-containing heterocycles and functionalized derivatives

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
CAS No. 19361-15-0
Cat. No. B1389626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid
CAS19361-15-0
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESCC(CCSCC1=CC=CC=C1)(C(=O)O)N
InChIInChI=1S/C12H17NO2S/c1-12(13,11(14)15)7-8-16-9-10-5-3-2-4-6-10/h2-6H,7-9,13H2,1H3,(H,14,15)
InChIKeySPJSMNWJNWKBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic Acid: Procurement & Characterization


2-Amino-4-(benzylsulfanyl)-2-methylbutanoic acid (CAS 19361-15-0) is a synthetic, non-proteinogenic, sulfur-containing α-amino acid derivative with the molecular formula C₁₂H₁₇NO₂S and a molecular weight of 239.33 g/mol . It is structurally characterized by an α-methyl group and a γ-benzylthioether side chain, classifying it as an analog of both methionine and homocysteine . Its primary utility lies in research applications as a building block for medicinal chemistry, particularly for probing enzyme active sites or synthesizing peptidomimetics, where its unique combination of steric and hydrophobic features offers a distinct profile not found in natural amino acids .

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic Acid: Non-Substitutability


Direct substitution of 2-amino-4-(benzylsulfanyl)-2-methylbutanoic acid with common, less expensive analogs like L-methionine, S-benzyl-L-cysteine, or S-benzyl-DL-homocysteine is not scientifically valid for applications requiring its specific physicochemical profile. This compound possesses a unique combination of an α-methyl group and a γ-benzylsulfanyl moiety. This dual substitution pattern is absent in the aforementioned comparators, which lack either the α-substitution (e.g., S-benzyl-L-cysteine) or the hydrophobic benzyl group (e.g., L-methionine) [1]. The α-methyl group introduces conformational constraints and enhances metabolic stability, while the benzylsulfanyl group significantly increases lipophilicity, as evidenced by a logP of 2.81220 [2]. This specific combination governs its interactions with biological targets and its utility as a specialized synthetic intermediate, making generic substitution a potential source of experimental failure or irreproducibility .

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic Acid: Quantitative Differentiation


Lipophilicity-Driven Membrane Permeability

The target compound exhibits a calculated LogP of 2.81220, which is substantially higher than that of the natural amino acid L-methionine (LogP = -1.87) and moderately higher than the benzyl-protected cysteine analog S-benzyl-L-cysteine (LogP = 2.10) [1][2]. This 4.68 LogP unit increase over L-methionine and 0.71 LogP unit increase over S-benzyl-L-cysteine indicates a significantly enhanced hydrophobic character. The benzylsulfanyl group and the α-methyl group are both contributing factors to this increase in lipophilicity, which is a key determinant of passive membrane permeability .

Lipophilicity ADME Drug Design Physicochemical Properties

Alpha-Methyl Substitution Enhances Proteolytic Stability

The presence of an α-methyl group on 2-amino-4-(benzylsulfanyl)-2-methylbutanoic acid is a key structural feature that differentiates it from unbranched analogs like S-benzyl-L-homocysteine. This α,α-disubstitution is a well-established strategy in medicinal chemistry to increase resistance to enzymatic degradation by proteases, which typically cannot accommodate the steric bulk of a quaternary alpha-carbon [1]. This structural feature is absent in S-benzyl-L-homocysteine and S-benzyl-L-cysteine, which possess a secondary alpha-carbon and are thus more susceptible to proteolytic cleavage. This difference is not a quantitative potency difference but a qualitative structural feature with predictable functional consequences.

Peptidomimetics Metabolic Stability Protease Resistance Structural Biology

Unique Molecular Weight for Analytical Differentiation

The compound's molecular weight (MW) of 239.33 g/mol and exact mass of 239.09800 Da are distinct from its common analogs . This is a critical factor for analytical method development. For instance, L-methionine has an MW of 149.21 Da, S-benzyl-L-cysteine has an MW of 211.28 Da, and S-benzyl-DL-homocysteine has an MW of 225.31 Da [1]. This significant mass difference (e.g., +28.05 Da vs. S-benzyl-DL-homocysteine) allows for unambiguous identification and quantification in complex mixtures using LC-MS or GC-MS, which is not possible if the compound were confused with a closer structural analog.

Analytical Chemistry Quality Control Mass Spectrometry HPLC

2-Amino-4-(benzylsulfanyl)-2-methylbutanoic Acid: High-Value Applications


Metabolically Stable Peptidomimetic Probes

The α-methyl group of this compound provides inherent resistance to proteolysis, as established by class-level inference. This makes it an ideal building block for designing peptidomimetic inhibitors or probes intended for use in cell-based assays or in vivo models, where degradation by endogenous proteases is a primary concern [1].

Cell-Permeable Enzyme Inhibitor Synthesis

The elevated logP of 2.81220, a 4.68-unit increase over L-methionine, strongly supports its use in designing inhibitors that require passive diffusion across cell membranes [2]. This property is critical for targeting intracellular enzymes in phenotypic or target-based drug discovery programs.

Specific LC-MS/MS Quantification Assays

The compound's unique molecular weight of 239.33 Da allows for its specific detection in biological matrices without interference from natural amino acids or common analogs like S-benzyl-L-cysteine (211.28 Da) or S-benzyl-DL-homocysteine (225.31 Da) . This enables precise pharmacokinetic or cellular uptake studies where the compound serves as a tool molecule.

Specialized Intermediate for Organic Synthesis

The combination of a protected thioether, an amino group, and a quaternary α-carbon makes this compound a versatile intermediate for constructing more complex sulfur-containing heterocycles or functionalized amino acid derivatives that are not easily accessible from simpler, unbranched precursors .

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